molecular formula C23H30N4O3 B2885925 6-(3-methoxypropyl)-10-methyl-N-(2-methylcyclohexyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide CAS No. 900295-87-6

6-(3-methoxypropyl)-10-methyl-N-(2-methylcyclohexyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

Cat. No.: B2885925
CAS No.: 900295-87-6
M. Wt: 410.518
InChI Key: BAWCCJGOXNSHNZ-UHFFFAOYSA-N
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Description

This tricyclic carboxamide derivative belongs to a class of nitrogen-containing heterocyclic compounds characterized by a fused bicyclic core with a triazatricyclo framework. The molecule features a 3-methoxypropyl substituent at position 6, a methyl group at position 10, and a 2-methylcyclohexylamide group at position 3. Its synthesis likely involves multi-step cyclization and functionalization reactions, leveraging methodologies common to tricyclic heterocycles .

Properties

IUPAC Name

6-(3-methoxypropyl)-10-methyl-N-(2-methylcyclohexyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O3/c1-15-8-4-5-10-18(15)24-22(28)19-14-17-21(26(19)12-7-13-30-3)25-20-16(2)9-6-11-27(20)23(17)29/h6,9,11,14-15,18H,4-5,7-8,10,12-13H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWCCJGOXNSHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=CC3=C(N2CCCOC)N=C4C(=CC=CN4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(3-methoxypropyl)-10-methyl-N-(2-methylcyclohexyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves multiple steps. One common method includes the use of organocatalyzed tandem reactions. For instance, the reaction between azaarenes and α,β-unsaturated aldehydes can be catalyzed by an amine and N-heterocyclic carbene (NHC) relay catalysis . The reaction conditions typically involve the use of 4-dimethylaminopyridine (DMAP) as a base and (diacetoxyiodo)benzene (PIDA) as an oxidant in toluene at room temperature . This method allows for the efficient construction of the pyrrolo[1,2-a]pyrimidine scaffold with good yields.

Chemical Reactions Analysis

6-(3-methoxypropyl)-10-methyl-N-(2-methylcyclohexyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the pyrimidine ring, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

6-(3-methoxypropyl)-10-methyl-N-(2-methylcyclohexyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-methoxypropyl)-10-methyl-N-(2-methylcyclohexyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of CDK2/cyclin A2 complex formation and subsequent inhibition of cell proliferation.

Comparison with Similar Compounds

Key Analogs:

6-(3-methoxypropyl)-10-methyl-N-[4-(propan-2-yl)phenyl]-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide (): Substituent at position 5: 4-isopropylphenyl.

6-Benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide (): Substituents: Benzyl at position 6 and 2,4-dimethoxyphenyl at position 4. Higher hydrogen bond acceptor count (5 vs.

Table 1. Comparative Physicochemical Properties

Property Target Compound 4-Isopropylphenyl Analog () 2,4-Dimethoxyphenyl Analog ()
Molecular Weight (g/mol) ~480 (estimated) ~470 468.5
XLogP3 ~3.9 (predicted) Not reported 3.7
Hydrogen Bond Donors 1 1 1
Hydrogen Bond Acceptors 4 4 5
Rotatable Bonds 7 (estimated) 6 6
Topological Polar Surface Area (Ų) ~85 (estimated) ~85 85.2

Notes:

  • The 2-methylcyclohexyl group in the target compound introduces steric bulk and lipophilicity (higher predicted XLogP3) compared to aromatic substituents.
  • The 3-methoxypropyl chain at position 6 may enhance conformational flexibility relative to the benzyl group in the analog from .

Crystallographic and Structural Insights

Crystallographic data for these compounds are sparse, but software tools like SHELXL () and SIR97 () have been critical in resolving analogous tricyclic structures. The target compound’s cyclohexylamide group likely adopts a chair conformation, minimizing steric clashes with the tricyclic core, as observed in related cyclohexyl-containing molecules .

Database Occurrence and Screening Potential

However, analogs like ZINC2433841 () are cataloged in Zinc and ChEMBL, highlighting their use in virtual screening pipelines. Substituent variations in these analogs suggest tunability for target-specific optimization, such as replacing aromatic groups with aliphatic moieties to modulate membrane permeability .

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